molecular formula C15H16FNO2 B8573866 8-(4-Fluoro-phenyl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile CAS No. 56327-00-5

8-(4-Fluoro-phenyl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile

Cat. No.: B8573866
CAS No.: 56327-00-5
M. Wt: 261.29 g/mol
InChI Key: WLORNTHJKNBUED-UHFFFAOYSA-N
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Description

8-(4-Fluoro-phenyl)-1,4-dioxa-spiro[45]decane-8-carbonitrile is a chemical compound with the molecular formula C13H14FNO2 This compound is part of the spiroketal family, characterized by a spiro-connected cyclic ether structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Fluoro-phenyl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile typically involves the reaction of 4-fluorobenzaldehyde with a suitable spiroketal precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-(4-Fluoro-phenyl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted spiroketals or nitriles.

Scientific Research Applications

8-(4-Fluoro-phenyl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(4-Fluoro-phenyl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
  • Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
  • 1,4-Dioxaspiro[4.5]decane-8-carboxamide

Uniqueness

8-(4-Fluoro-phenyl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile is unique due to the presence of the 4-fluorophenyl group, which imparts distinct chemical and biological properties. This fluorinated moiety can enhance the compound’s stability, lipophilicity, and bioactivity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

56327-00-5

Molecular Formula

C15H16FNO2

Molecular Weight

261.29 g/mol

IUPAC Name

8-(4-fluorophenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

InChI

InChI=1S/C15H16FNO2/c16-13-3-1-12(2-4-13)14(11-17)5-7-15(8-6-14)18-9-10-19-15/h1-4H,5-10H2

InChI Key

WLORNTHJKNBUED-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C#N)C3=CC=C(C=C3)F)OCCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

15 g of 1-(4-Fluoro-phenyl)-4-oxo-cyclohexanecarbonitrile (12) were dissolved in 500 mL of toluene, then 900 mg of p-toluene sulfonic acid were added and the reaction mixture was heated in a Dean-Stark apparatus for 6 h. The mixture was allowed to cool to room temperature and washed twice with saturated aqueous sodium bicarbonate solution and brine, dried over magnesium sulphate and evaporated to dryness to yield 17.9 g of the desired product. Rt=1.47 min (Method 5). Detected mass: 262.2 (M+H+).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

25 g of 1-(4-Fluoro-phenyl)-4-oxo-cyclohexanecarbonitrile (73) were dissolved in 850 mL of toluene. 9 mL of ethylene glycol and 1.5 g of p-toluene sulfonic acid were added and the mixture was refluxed at a Dean-Stark apparatus for 6 h. The mixture was allowed to cool down to room temperature and extracted twice with saturated sodium bicarbonate solution and once with brine. The organic layer was dried over sodium sulfate and evaporated to dryness to give 30.15 g of crude product, that was sufficiently pure for further conversion. Rt=1.47 min (Method C). Detected mass: 262.2 (M+H+).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Two

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